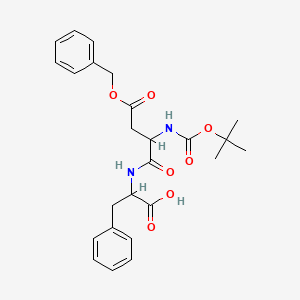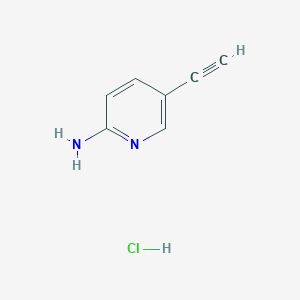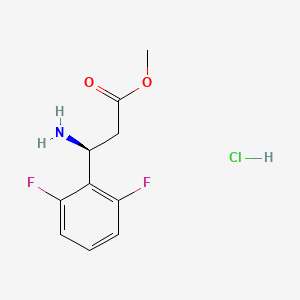
Methyl (S)-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (S)-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H12F2NO2·HCl It is a derivative of phenylalanine, where the phenyl group is substituted with two fluorine atoms at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2,6-difluorobenzaldehyde.
Formation of the Intermediate: The aldehyde undergoes a condensation reaction with glycine methyl ester hydrochloride in the presence of a base to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired amino ester.
Hydrochloride Formation: Finally, the amino ester is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (S)-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-alkylated derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (S)-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl (S)-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (S)-2-amino-3-(2,6-difluorophenyl)propanoate
- Ethyl 3-amino-2-(2,6-difluorophenyl)propanoate hydrochloride
Uniqueness
Methyl (S)-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research applications where solubility and stability are critical factors.
Eigenschaften
Molekularformel |
C10H12ClF2NO2 |
|---|---|
Molekulargewicht |
251.66 g/mol |
IUPAC-Name |
methyl (3S)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H11F2NO2.ClH/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12;/h2-4,8H,5,13H2,1H3;1H/t8-;/m0./s1 |
InChI-Schlüssel |
YJQYODATYXLFET-QRPNPIFTSA-N |
Isomerische SMILES |
COC(=O)C[C@@H](C1=C(C=CC=C1F)F)N.Cl |
Kanonische SMILES |
COC(=O)CC(C1=C(C=CC=C1F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


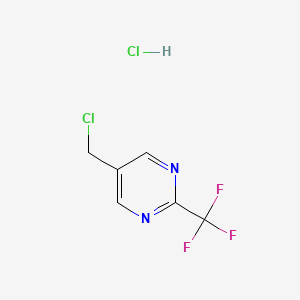

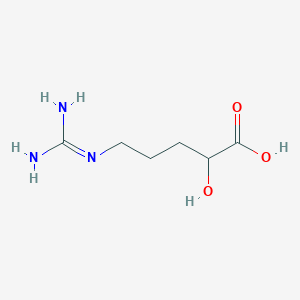
![2,2',7,7'-Tetra(pyridin-4-yl)-9,9'-spirobi[fluorene]](/img/structure/B13659997.png)
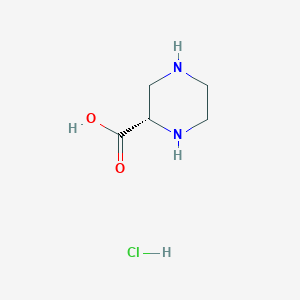
![8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine](/img/structure/B13660001.png)

